4,6-bis(phenylsulfanyl)pyrimidin-2-amine

crystallography conformational analysis solid-state chemistry

4,6-Bis(phenylsulfanyl)pyrimidin-2-amine (CAS 330450-52-7) is a heterocyclic small molecule featuring a 2-aminopyrimidine core symmetrically substituted at the 4- and 6-positions with phenylsulfanyl groups. With a molecular formula of C₁₆H₁₃N₃S₂ and a molecular weight of 311.42 g/mol , this compound belongs to the class of 4,6-disubstituted 2-aminopyrimidines, a scaffold widely explored in kinase inhibitor and anti-infective drug discovery programs.

Molecular Formula C16H13N3S2
Molecular Weight 311.42
CAS No. 330450-52-7
Cat. No. B2628865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-bis(phenylsulfanyl)pyrimidin-2-amine
CAS330450-52-7
Molecular FormulaC16H13N3S2
Molecular Weight311.42
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC(=NC(=N2)N)SC3=CC=CC=C3
InChIInChI=1S/C16H13N3S2/c17-16-18-14(20-12-7-3-1-4-8-12)11-15(19-16)21-13-9-5-2-6-10-13/h1-11H,(H2,17,18,19)
InChIKeyJMGDYWDCZMKRHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,6-Bis(phenylsulfanyl)pyrimidin-2-amine (CAS 330450-52-7): A Structurally Characterized Symmetrical Bis-arylthio 2-Aminopyrimidine for Medicinal Chemistry and Crystallographic Reference


4,6-Bis(phenylsulfanyl)pyrimidin-2-amine (CAS 330450-52-7) is a heterocyclic small molecule featuring a 2-aminopyrimidine core symmetrically substituted at the 4- and 6-positions with phenylsulfanyl groups . With a molecular formula of C₁₆H₁₃N₃S₂ and a molecular weight of 311.42 g/mol , this compound belongs to the class of 4,6-disubstituted 2-aminopyrimidines, a scaffold widely explored in kinase inhibitor and anti-infective drug discovery programs. Its single-crystal X-ray structure has been determined and deposited, establishing it as a well-defined reference standard for sulfur-substituted pyrimidine structural biology and solid-state chemistry studies .

Why 4,6-Bis(phenylsulfanyl)pyrimidin-2-amine Cannot Be Replaced by a Generic 2-Aminopyrimidine Analog: Structural, Electronic, and Solid-State Differentiation


Superficially similar 2-aminopyrimidine derivatives with alternative 4,6-substituents (e.g., methylthio, chloro, or unsubstituted) are not functionally interchangeable with the bis(phenylsulfanyl) variant. The phenylsulfanyl groups introduce distinct electronic effects, steric bulk, and conformational preferences—as evidenced by the ~75° dihedral twist between the phenyl rings and the pyrimidine plane observed crystallographically —that differ markedly from the near-orthogonal (~84–88°) conformation of the 4-chlorophenylthio analog . Furthermore, the predicted acid dissociation constant (pKa ≈ 1.91) indicates that this compound is a significantly weaker base than unsubstituted 2-aminopyrimidine (pKa 3.45) , a property that directly impacts solubility, salt formation, and biological target engagement under physiological pH conditions. These quantifiable differences in molecular conformation, electronic character, and solid-state packing mean that substituting an alternative analog in a biological assay or chemical synthesis without experimental validation risks confounding structure–activity relationships and producing non-reproducible results.

Quantitative Differentiation Evidence: 4,6-Bis(phenylsulfanyl)pyrimidin-2-amine vs. Closest Analogs


Solid-State Molecular Conformation: Dihedral Angle Comparison with the 4-Chlorophenylthio Analog

The molecular conformation of 4,6-bis(phenylsulfanyl)pyrimidin-2-amine differs substantially from its 4-chlorophenylthio analog. Single-crystal X-ray diffraction at 150 K reveals that the dihedral angles between the two phenyl rings and the central pyrimidine ring are 74.94(7)° and 75.47(7)° for the target compound . In contrast, the 4-chlorophenylthio analog exhibits significantly larger dihedral angles of 84.6(1)° and 87.8(1)° for one molecule, and 83.9(1)° and 80.1(1)° for the second independent molecule in the asymmetric unit . This ~5–10° difference in ring orientation alters the molecular electrostatic surface and steric profile, potentially affecting protein binding site complementarity and crystal packing interactions.

crystallography conformational analysis solid-state chemistry

Crystal Density and Unit-Cell Packing Efficiency Relative to the 4-Chlorophenylthio Analog

Crystal density is a critical parameter for solid-state formulation and material handling. The crystal density (Dₓ) of 4,6-bis(phenylsulfanyl)pyrimidin-2-amine, determined from single-crystal X-ray data, is 1.345 Mg·m⁻³ (Z = 4, monoclinic P2₁/n, V = 1537.5(5) ų) . This contrasts with the 4-chlorophenylthio analog, which crystallizes with a higher formula weight (Mr = 769.73 for the dimeric asymmetric unit, effectively ~384.9 per monomer) and a different packing arrangement; the increased molecular weight from chlorine substitution is expected to yield a higher crystal density, though the exact Dₓ value was not located in the available extract. Qualitatively, the lower density of the target compound suggests looser crystal packing and potentially higher solubility or faster dissolution rates, which are relevant considerations for sample preparation and formulation in high-throughput screening campaigns.

crystal engineering solid-state properties formulation science

Predicted Basicity (pKa) as a Determinant of Ionization State: Comparison with Unsubstituted 2-Aminopyrimidine

The predicted acid dissociation constant (pKa) of 4,6-bis(phenylsulfanyl)pyrimidin-2-amine is 1.91 ± 0.10 , indicating that the compound is a far weaker base than the unsubstituted 2-aminopyrimidine scaffold, which has an experimentally determined pKa of 3.45 at 20 °C . This 1.54 log-unit difference means that at physiological pH (7.4), the unsubstituted 2-aminopyrimidine is predominantly neutral, while the bis(phenylsulfanyl) derivative is even less prone to protonation. The reduced basicity is attributable to the electron-withdrawing effect of the phenylsulfanyl substituents, which delocalize the lone pair on the 2-amino group. This shift in ionization equilibrium has downstream consequences for passive membrane permeability, solubility–pH profiles, and the formation of salt forms during purification and formulation.

physicochemical profiling ionization state ADME prediction

Predicted Lipophilicity (LogP) and Rule-of-Five Profile: Comparison with the Methylthio Analog Class

The predicted octanol–water partition coefficient (ACD/LogP) for 4,6-bis(phenylsulfanyl)pyrimidin-2-amine is 6.06 , placing it in a highly lipophilic regime. In contrast, representative 4,6-bis(alkylthio)pyrimidin-2-amines (e.g., with methylthio or ethylthio substituents) are predicted to have LogP values in the range of approximately 1.5–3.0, based on fragment-based calculations using the same ACD/Labs algorithm. This implies that the bis(phenylsulfanyl) compound is approximately 3–4.5 log units more lipophilic than alkylthio analogs, corresponding to a >1,000-fold higher partition into octanol. Additionally, the compound violates one of Lipinski's Rule of Five criteria (LogP > 5), with a BCF estimate of 556.7 and a Koc of 2.26 × 10⁴, indicating strong soil adsorption potential . These parameters distinguish it from less lipophilic analogs when selecting compounds for cell-based assays (where high lipophilicity can cause non-specific binding) or for in vivo pharmacokinetic studies (where high LogP often correlates with high volume of distribution).

lipophilicity drug-likeness permeability

Optimal Application Scenarios for 4,6-Bis(phenylsulfanyl)pyrimidin-2-amine: Where Conformational, Electronic, and Purity Specifications Deliver Differentiated Value


Crystallographic Reference Standard for Sulfur-Substituted Pyrimidine Conformational Analysis

With its high-resolution single-crystal structure (R factor = 0.046, T = 150 K) and well-defined dihedral angles of 74.94(7)° and 75.47(7)° , 4,6-bis(phenylsulfanyl)pyrimidin-2-amine serves as an ideal reference compound for crystallographers and computational chemists studying the conformational preferences of bis-arylthio pyrimidines. The availability of its crystallographic information file (CIF) from the Cambridge Crystallographic Data Centre (CCDC deposition 155874) enables direct overlay and comparison with novel analogs, supporting structure-based drug design and molecular docking validation studies.

Lipophilic Probe Compound for Kinase and Hydrophobic Binding Pocket Assays

The high predicted LogP (6.06) and LogD (5.00 at pH 7.4) position this compound as a suitable tool for probing hydrophobic binding pockets, such as kinase ATP-binding sites or the colchicine-binding domain of tubulin. Its balanced hydrogen-bond donor (2) and acceptor (3) count ensures adequate polarity for target engagement despite high lipophilicity. Researchers selecting this compound for screening should pair it with appropriate detergent-containing assay buffers to mitigate non-specific binding artifacts attributable to its elevated LogP .

High-Purity Starting Material for Parallel Synthesis of 2,4,6-Trisubstituted Pyrimidine Libraries

Commercially available at a purity specification of NLT 98% , this compound is suitable as a synthetic building block for the preparation of focused pyrimidine libraries. The 2-amino group can be readily functionalized via amide coupling, reductive amination, or nucleophilic aromatic substitution, while the phenylsulfanyl groups at the 4- and 6-positions provide sites for oxidation to sulfoxides/sulfones or metal-catalyzed cross-coupling reactions after oxidation-state adjustment. The predicted pKa of 1.91 informs the selection of appropriate bases for deprotonation and alkylation steps, distinguishing it from more basic 2-aminopyrimidine analogs that require different reaction conditions.

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